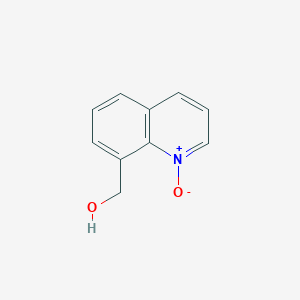
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol is a chemical compound with the molecular formula C10H9NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a quinoline ring system with a hydroxymethyl group at the 8th position and an oxo group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the oxidation of 8-hydroxyquinoline using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid.
Reduction: Formation of (1-Hydroxy-1lambda~5~-quinolin-8-yl)methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1-Oxo-1lambda~5~-quinolin-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Oxo-1lambda~5~-quinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A precursor to (1-Oxo-1lambda~5~-quinolin-8-yl)methanol, known for its antimicrobial properties.
Quinoline-8-carboxylic acid:
(1-Hydroxy-1lambda~5~-quinolin-8-yl)methanol: A reduction product with different chemical properties.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
76538-46-0 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(1-oxidoquinolin-1-ium-8-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-9-4-1-3-8-5-2-6-11(13)10(8)9/h1-6,12H,7H2 |
Clé InChI |
RDFCPEDVPCGDCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CO)[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


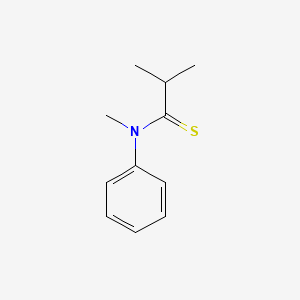
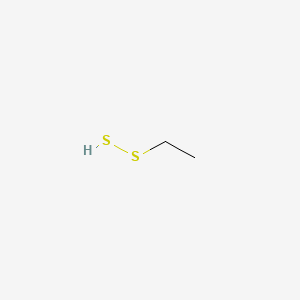
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
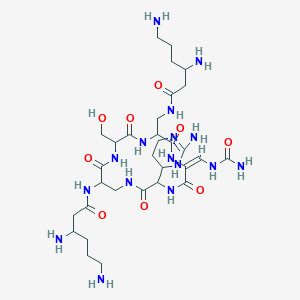
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
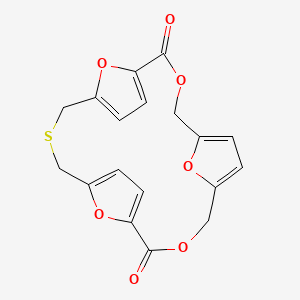
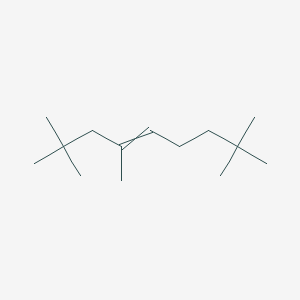
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
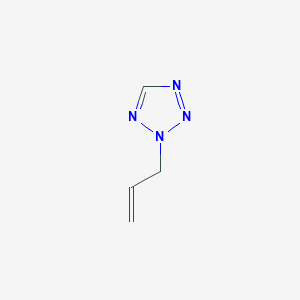

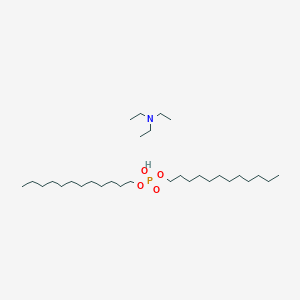
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
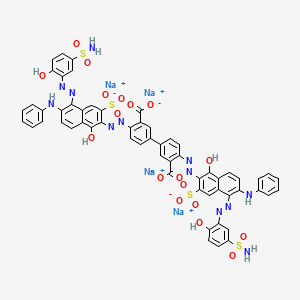
![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
